3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid
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Overview
Description
3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid is a chemical compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol . This compound belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid is the HDAC6 zinc-finger domain . HDAC6 plays a central role in the recruitment of protein aggregates for lysosomal degradation . It is a promising target for combination therapy with proteasome inhibitors in multiple myeloma .
Mode of Action
The compound binds in the ubiquitin binding pocket of the HDAC6 zinc-finger domain . This pharmacological displacement of ubiquitin from the zinc-finger ubiquitin-binding domain (ZnF-UBD) of HDAC6 is an underexplored alternative to catalytic inhibition . The compound induces a conformational remodeling of the binding site where the primary binding pocket opens up onto a ligand-able secondary pocket that may be exploited to increase potency .
Biochemical Pathways
The compound affects the protein degradation pathway by interacting with HDAC6 . By displacing ubiquitin from the ZnF-UBD of HDAC6, it influences the recruitment of protein aggregates for lysosomal degradation . This can have downstream effects on cellular homeostasis and the response to proteotoxic stress .
Result of Action
The molecular and cellular effects of the compound’s action involve the modulation of protein degradation pathways . By targeting HDAC6, it can potentially influence the degradation of protein aggregates, which could have implications for diseases like multiple myeloma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid typically involves the reaction of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions . One common method includes the condensation of 2-aminobenzamide with 3-methyl-2-oxopropanoic acid in the presence of a catalyst such as acetic acid or sulfuric acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity . The use of green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoic acid moiety is replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is used in studies to understand the structure-activity relationships of quinazolinone-based molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)propanoic acid
- 3-(3-Methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid
Uniqueness
3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid is unique due to its specific substitution pattern on the quinazolinone ring, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3-methyl-4-oxoquinazolin-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-10(6-7-11(15)16)13-9-5-3-2-4-8(9)12(14)17/h2-5H,6-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGWMRNLTMHSST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869716-05-2 |
Source
|
Record name | 3-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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